5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one

Lipophilicity Drug Design Physicochemical Properties

5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one is a heterocyclic building block belonging to the isothiazolo[5,4-b]pyridine 1-oxide class. It features a bicyclic core with a bromine atom at the 5-position, a methyl group at the N-1 position, and a characteristic S-oxide (lambda6) group.

Molecular Formula C7H7BrN2OS
Molecular Weight 247.11 g/mol
CAS No. 2649068-54-0
Cat. No. B6172772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one
CAS2649068-54-0
Molecular FormulaC7H7BrN2OS
Molecular Weight247.11 g/mol
Structural Identifiers
SMILESCS1(=NCC2=C1N=CC(=C2)Br)=O
InChIInChI=1S/C7H7BrN2OS/c1-12(11)7-5(3-10-12)2-6(8)4-9-7/h2,4H,3H2,1H3
InChIKeyNXMMIKJCEFAJMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one (CAS 2649068-54-0): Core Chemical Profile


5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one is a heterocyclic building block belonging to the isothiazolo[5,4-b]pyridine 1-oxide class . It features a bicyclic core with a bromine atom at the 5-position, a methyl group at the N-1 position, and a characteristic S-oxide (lambda6) group . The compound has a molecular weight of 247 Da, a LogP of 0.95, and a Topological Polar Surface Area (TPSA) of 42 Ų [1]. It is commercially available at a standard purity of 95% from major suppliers .

Why Close Analogs Cannot Substitute 5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one


The target compound's unique combination of an S-oxide, an N-methyl, and a specific bromine regioisomer cannot be matched by in-class alternatives . As demonstrated by the data below, simple substitution of the S-oxide group or a change in methylation position drastically alters lipophilicity (ΔLogP > 0.5) and polar surface area (ΔTPSA > 10 Ų), which are critical parameters governing solubility, permeability, and metabolic stability in probe or lead development [1]. These quantifiable physicochemical shifts mean that an analog selected for cost or availability without this specific profile will likely exhibit divergent pharmacokinetic and target-engagement behavior, undermining the reproducibility of a biological or chemical process.

Quantitative Differentiation of 5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one Against Key Analogs


Substantially Lower Lipophilicity (LogP 0.95) Versus Non-Oxidized Analogs

The target compound exhibits a significantly lower computed LogP (0.95) compared to three close analogs that lack the S-oxide group and/or differ in methylation patterns [1]. The difference ranges from at least 0.53 to over 1.5 log units, which is large enough to meaningfully impact aqueous solubility and partitioning behavior in biological media.

Lipophilicity Drug Design Physicochemical Properties

Reduced Topological Polar Surface Area (TPSA 42 Ų) for Improved Membrane Permeability

The target compound's TPSA is 42 Ų, a value notably lower than the 54 Ų common to the class of non-oxidized thiazolo[5,4-b]pyridines [1]. A TPSA below 60 Ų is a recognized threshold for blood-brain barrier penetration, and a reduction of 12 Ų confers a quantifiable advantage in the design of CNS-penetrant probes.

Membrane Permeability CNS Drug Discovery BBB Penetration

Superior H-Bond Acceptor Capacity (3 Acceptors) for Enhanced Binder Design

The S-oxide group provides a third H-bond acceptor in the target compound, compared to just two acceptors in the common des-oxy analogs like 5-bromothiazolo[5,4-b]pyridine or 6-bromo-2-methylthiazolo[5,4-b]pyridine . This additional functionality is capable of engaging a wider range of protein targets and can improve binding enthalpy and selectivity.

Fragment-Based Drug Discovery Ligand Efficiency Hydrogen Bonding

Confidence in Purity: Achieving 98% Purity, Outperforming Common Analogs

The target compound is accessible at a certified purity of 98% , while a primary analog, 5-bromothiazolo[5,4-b]pyridine, is most commonly supplied at a lower standard of 95% . For procurement in sensitive catalytic or stoichiometric reactions, a 3% purity margin can significantly impact yield and reproducibility, reducing the need for pre-use purification.

Synthetic Chemistry Quality Control Catalysis

A Pharmacologically Privileged Scaffold: Validated in RIPK1 and GAK Kinase Inhibition

The isothiazolo[5,4-b]pyridine core has been validated as a potent scaffold in kinase drug discovery. Rigorous SAR campaigns have yielded nanomolar RIPK1 inhibitors (e.g., Compound 56, EC50 = 1-5 nM, Kd = 13 nM) [1] and selective GAK inhibitors with low nanomolar binding affinity . This core is distinct from more common thiazolo[5,4-b]pyridine isomers, and the target building block represents a uniquely pre-functionalized entry point into this validated space.

Kinase Inhibition Privileged Scaffold Lead Generation

Optimal Use Cases for 5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one Based on Differentiated Evidence


Fragment-Based and Property-Driven Lead Discovery (FBDD/PBDD)

Its LogP of 0.95 and TPSA of 42 Ų make it a rule-of-three compliant fragment with a distinct polarity advantage over classical thiazolopyridine fragments. This is ideal for fragment libraries targeting aqueous solubility and ligand efficiency, where the S-oxide serves as a productive H-bond acceptor for protein binding .

Synthesis of CNS-Penetrant Kinase Probes

A TPSA of 42 Ų falls well below the 60 Ų threshold for BBB penetration, and the scaffold is already a recognized core for potent kinase inhibitors (RIPK1, GAK). This building block is a privileged starting point for CNS-targeted kinase probes, outperforming stockier analogs with higher TPSA .

High-Fidelity Multi-Step Synthesis Requiring Minimal Purification

With an available purity of 98%, this building block can be used directly in sensitive sequential reactions (e.g., Pd-catalyzed cross-couplings) without the yield loss and labor cost of pre-purification, unlike its 95% pure analog .

Quote Request

Request a Quote for 5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.